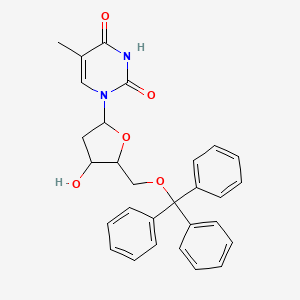

5'-O-Tritylthymidine

Descripción general

Descripción

5’-O-Tritylthymidine is a nucleoside derivative where the thymidine molecule is protected by a trityl group at the 5’ position. This modification is significant in various biochemical and pharmacological applications, particularly in the synthesis of oligonucleotides and as an inhibitor in enzymatic reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Tritylthymidine typically involves the protection of the thymidine molecule. One common method is the reaction of thymidine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride .

Industrial Production Methods

Industrial production of 5’-O-Tritylthymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5’-O-Tritylthymidine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the trityl group, affecting the overall stability of the compound.

Reduction: Typically less common but can be used to remove the trityl group under specific conditions.

Substitution: The trityl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Acidic conditions using reagents like trifluoroacetic acid to remove the trityl group.

Major Products Formed

Oxidation: Modified trityl derivatives.

Reduction: Deprotected thymidine.

Substitution: Thymidine derivatives with different protective groups.

Aplicaciones Científicas De Investigación

Synthesis of 5'-O-Tritylthymidine

The synthesis of this compound involves protecting the 5'-hydroxyl group of thymidine with a trityl group. The general synthetic route includes:

- Protection of the 5'-Hydroxyl Group : Thymidine is reacted with trityl chloride in the presence of a base such as pyridine.

- Formation of this compound : The reaction yields the protected nucleoside, which can then be further modified for various applications.

Chemical Applications

This compound serves as an important intermediate in the synthesis of various nucleoside analogs and other complex molecules. Its trityl group enhances lipophilicity, facilitating the design of compounds with improved bioavailability .

Biological Research

Studies have shown that this compound exhibits significant biological activities:

- Inhibition of Thymidine Phosphorylase (TPase) : This enzyme plays a crucial role in the pyrimidine nucleoside salvage pathway and is implicated in cancer progression. The compound has been demonstrated to inhibit TPase activity and angiogenesis in vitro, suggesting potential applications in cancer therapy .

- Anti-Angiogenic Properties : In chick chorioallantoic membrane (CAM) assays, this compound derivatives have shown to inhibit TPase-induced angiogenesis, indicating their potential as anti-cancer agents .

Medical Applications

- Antiviral Activity : Research indicates that modifications of tritylated nucleosides, including this compound, exhibit antiviral properties against flaviviruses such as dengue and yellow fever viruses. These compounds have shown selective inhibition with low cytotoxicity .

- Cancer Therapeutics : The compound has been identified as a small-molecule inhibitor targeting focal adhesion kinase (FAK) and Mdm-2 interactions in various cancer cell lines. It induces apoptosis and enhances p53 activity, making it a candidate for further development in cancer treatment .

Data Tables

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Chemistry | Intermediate for nucleoside synthesis | Enhances bioavailability due to lipophilicity |

| Biology | TPase inhibition | Significant reduction in angiogenesis; non-toxic to endothelial cells |

| Medicine | Antiviral agent | Selective inhibition against DENV and YFV with high selectivity index |

| Cancer Research | Inhibitor of FAK-Mdm-2 | Induces apoptosis; reactivates p53; decreases cell viability |

Case Studies

- TPase Inhibition Study :

- Antiviral Activity Assessment :

- Cancer Cell Viability Reduction :

Mecanismo De Acción

5’-O-Tritylthymidine exerts its effects primarily by inhibiting thymidine phosphorylase. This enzyme is crucial in the pyrimidine nucleoside salvage pathway, and its inhibition can disrupt nucleotide synthesis in rapidly dividing cells, such as cancer cells. Additionally, 5’-O-Tritylthymidine has been shown to interfere with the interaction between focal adhesion kinase and Mdm-2, leading to the activation of p53 and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

5’-O-Trityl-inosine: Another trityl-protected nucleoside with similar inhibitory effects on thymidine phosphorylase.

5’-O-(4-chlorotrityl)-inosine: A derivative with enhanced inhibitory activity due to the presence of a chloride group.

Uniqueness

5’-O-Tritylthymidine is unique due to its specific inhibition of thymidine phosphorylase and its dual role in inhibiting angiogenesis and inducing apoptosis. Its structure allows for selective targeting of cancer cells, making it a valuable compound in anti-cancer research .

Actividad Biológica

5'-O-Tritylthymidine is a modified nucleoside that has garnered attention due to its biological activity, particularly in the context of cancer treatment and antiviral applications. This compound serves as a precursor for various nucleoside analogs and exhibits significant interactions with key enzymes involved in nucleoside metabolism. The following sections will explore the biological activity of this compound, including its mechanism of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the addition of a trityl group at the 5' position of the thymidine molecule. This modification enhances its stability and solubility, allowing for selective reactions at other sites on the nucleoside. The synthesis of this compound typically involves protecting the hydroxyl groups to facilitate further modifications without compromising the nucleoside's core structure.

Synthesis Steps

- Protection of Hydroxyl Groups : The 3' and 5' hydroxyl groups are protected using suitable protecting groups.

- Tritylation : The 5' hydroxyl group is then tritylated to form this compound.

- Deprotection : Finally, the protecting groups are removed under controlled conditions to yield the final product.

This compound exhibits its biological effects primarily through its interactions with thymidine kinases (TKs), specifically TK2 and HSV-1 TK. These enzymes play crucial roles in phosphorylating deoxynucleosides, which are essential for DNA synthesis and repair.

- Inhibition of Thymidine Kinase : Research indicates that this compound acts as an inhibitor of TK2 with an IC50 value of approximately 33 μM and HSV-1 TK with an IC50 of about 7.8 μM . This inhibition can disrupt nucleotide metabolism, leading to reduced proliferation in cancer cells.

- Antiviral Properties : As a nucleoside analog, it can be incorporated into viral DNA during replication, thereby inhibiting viral propagation similar to other antiviral agents like Zidovudine (AZT).

Efficacy in Cancer Treatment

Several studies have demonstrated the efficacy of this compound in cancer cell lines:

- Case Study 1 : In a study examining various cancer cell lines, this compound significantly decreased cell viability, indicating potential as an anticancer agent . The compound's ability to inhibit key metabolic pathways suggests it could be further developed into a therapeutic agent.

- Case Study 2 : Another investigation focused on its role as an allosteric inhibitor of thymidine phosphorylase (TPase), revealing that structural variations on the trityl group could enhance inhibitory activity against TPase by up to tenfold compared to unmodified compounds .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally related compounds:

| Compound | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | TK2 | 33 | Inhibits DNA synthesis in cancer cells |

| Zidovudine (AZT) | HIV Reverse Transcriptase | N/A | Antiviral agent, incorporated into viral DNA |

| 3'-Azido-3'-deoxy-5'-O-tritylthymidine | HIV Reverse Transcriptase | N/A | Precursor for antiviral agents |

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDHVUVGQXVYOP-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.